molecular formula C9H11FOS B7991103 3-Fluoro-4-n-propoxythiophenol

3-Fluoro-4-n-propoxythiophenol

Cat. No.: B7991103
M. Wt: 186.25 g/mol
InChI Key: DURLSSIAEKMZIG-UHFFFAOYSA-N
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Description

3-Fluoro-4-n-propoxythiophenol is a substituted thiophenol derivative featuring a fluorine atom at the 3-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. The thiophenol moiety (-SH) confers distinct reactivity and acidity compared to phenol analogs, making it valuable in synthetic chemistry, particularly in polymer or pharmaceutical intermediates.

Properties

IUPAC Name

3-fluoro-4-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-2-5-11-9-4-3-7(12)6-8(9)10/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURLSSIAEKMZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-n-propoxythiophenol typically involves the following steps:

    Propoxylation: The propoxy group can be introduced via nucleophilic substitution. This involves reacting the fluorinated thiophenol with propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 3-Fluoro-4-n-propoxythiophenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.

Types of Reactions:

    Oxidation: 3-Fluoro-4-n-propoxythiophenol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-Fluoro-4-n-propoxythiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-n-propoxythiophenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The propoxy group increases its lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate enzyme activity and receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • 3-Chloro-N-phenyl-phthalimide (): Replacing fluorine with chlorine in a phthalimide scaffold alters electronic properties. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce electrophilicity but enhance thermal stability. This compound is used in polyimide synthesis, highlighting halogen-dependent monomer utility .
  • 3-Fluoro-4-n-propoxythiophenol: Fluorine’s strong electron-withdrawing effect increases acidity (thiophenol pKa ~6 vs. phenol ~10) and influences regioselectivity in reactions like nucleophilic substitution.

Alkoxy Chain Length and Branching

  • 3-Fluoro-4-isopropoxyphenyl Derivatives (): A related pyrazolopyrimidine derivative with an isopropoxy (-OCH(CH₃)₂) group exhibits a melting point of 122–124°C and molecular mass 600.2. Branched alkoxy groups may reduce crystallinity compared to linear n-propoxy chains, affecting solubility and melting behavior .
  • Conversely, the n-propoxy group in 3-Fluoro-4-n-propoxythiophenol balances hydrophobicity and steric bulk .

Functional Group Variations: Thiophenol vs. Phenol

  • 3-Fluoro-4-(octyloxy)phenol (): Phenol derivatives are less acidic (pKa ~10) than thiophenols, limiting their use in deprotonation-driven reactions. Thiophenols’ higher acidity enables easier generation of thiolate ions for coupling reactions .
  • 3-(2-Fluorophenoxy)propanoic Acid (): This carboxylic acid derivative (C₉H₇FO₃) demonstrates the impact of fluorophenoxy groups on intermediate synthesis. Unlike thiophenols, its applications focus on chromanone precursors, emphasizing functional group-directed reactivity .

Data Table: Key Properties of Comparable Compounds

Compound Substituents Molecular Formula Key Properties/Applications Reference
3-Fluoro-4-n-propoxythiophenol 3-F, 4-n-propoxy, -SH C₉H₁₁FOS High acidity; discontinued commercial status
3-Fluoro-4-isopropoxyphenyl derivative 3-F, 4-isopropoxy, pyrazolopyrimidine C₂₉H₂₄F₂N₆O₂ MP: 122–124°C; pharmaceutical intermediate
3-Fluoro-4-(octyloxy)phenol 3-F, 4-octyloxy, -OH C₁₄H₂₁FO₂ Lipophilic; potential drug candidate
3-Chloro-N-phenyl-phthalimide 3-Cl, phthalimide core C₁₄H₈ClNO₂ Polyimide monomer; thermal stability

Research Findings and Trends

  • Synthetic Utility: Thiophenols like 3-Fluoro-4-n-propoxythiophenol are pivotal in forming disulfide bonds or metal complexes, but their instability may explain discontinued production .
  • Alkoxy Chain Effects : Linear n-propoxy groups offer intermediate hydrophobicity, while longer chains (e.g., octyloxy) enhance lipid solubility but may complicate synthesis .
  • Halogen Impact : Fluorine’s electronegativity improves electronic effects in electrophilic substitutions, whereas chlorine favors stability in high-temperature applications .

Biological Activity

3-Fluoro-4-n-propoxythiophenol is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, including a fluorine atom and a propoxy group attached to a thiophenol ring. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular structure of 3-Fluoro-4-n-propoxythiophenol can be summarized as follows:

  • Chemical Formula : C11_{11}H13_{13}FOS
  • Molecular Weight : 220.29 g/mol
  • Functional Groups :
    • Thiophenol (–SH)
    • Fluorine (–F)
    • Propoxy group (–O–C3_3H7_7)

The presence of the fluorine atom is significant as it can enhance the compound's reactivity and interaction with biological targets. The propoxy group may influence solubility and bioavailability.

Potential Biological Interactions

  • Enzyme Inhibition : Thiophenols can form covalent bonds with enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting that 3-Fluoro-4-n-propoxythiophenol may also exhibit this property.
  • Ligand Activity : The compound may act as a ligand for metal ions, which could be relevant in drug design for targeting specific proteins.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctive properties of 3-Fluoro-4-n-propoxythiophenol against structurally similar compounds.

Compound NameStructure CharacteristicsUnique Features
4-FluorothiophenolLacks propoxy groupBasic thiophenol structure
3-n-PropoxythiophenolLacks fluorine atomContains propoxy but no fluorine
4-Fluoro-3-methoxythiophenolContains methoxy instead of propoxyDifferent functional group affecting reactivity
3-Fluoro-4-morpholinoanilineContains morpholine moietyUnique heterocyclic structure

This table illustrates how the combination of a fluorine atom and a propoxy group in 3-Fluoro-4-n-propoxythiophenol may impart unique reactivity and potential biological activity compared to its analogs.

Case Studies and Research Findings

  • Reactivity Studies : Interaction studies suggest that the fluorine atom enhances hydrogen bonding and electrostatic interactions with biological targets, which could modulate biological pathways .
  • Synthesis Pathways : The synthesis of this compound typically involves introducing the propoxy group while maintaining the integrity of the thiophenol structure, which is crucial for preserving its biological activity .
  • Potential Applications : Given its structural features, there is potential for further research into its pharmacological applications, particularly in drug development targeting specific diseases .

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